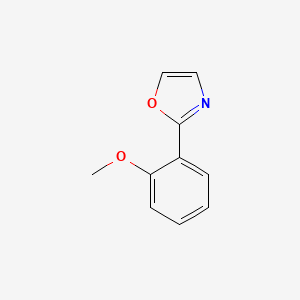

Oxazole, 2-(2-methoxyphenyl)-

Description

Significance of Oxazole (B20620) Heterocycles in Organic and Medicinal Chemistry

Oxazoles are a class of five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. ontosight.ai This structural motif is a cornerstone in the fields of organic and medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. jetir.orgmuseonaturalistico.it Oxazole-based molecules are known to interact with a broad spectrum of enzymes and receptors within biological systems through various non-covalent interactions. jetir.org This has led to the development of numerous oxazole-containing compounds with therapeutic potential. tandfonline.com

The versatility of the oxazole ring allows for the synthesis of a diverse range of derivatives with activities including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties. museonaturalistico.ittandfonline.comalliedacademies.org The stability of the oxazole ring, being resistant to hydrolysis and proteases, makes it a valuable component in drug design, serving as a rigidifying element in peptide-based molecules. nih.gov

Positional and Substituent Effects on Oxazole Ring Systems

The chemical and biological properties of an oxazole derivative are significantly influenced by the nature and position of the substituents on the oxazole ring. The oxazole ring itself is aromatic, though less so than the analogous thiazole (B1198619). alliedacademies.org It possesses a pyridine-type nitrogen at position 3, which is weakly basic, and a furan-type oxygen at position 1, which imparts diene-like character. pharmaguideline.com

The reactivity of the oxazole ring can be tuned by the electronic properties of its substituents. Electron-donating groups enhance the reactivity of the ring towards electrophiles, while electron-withdrawing groups can have the opposite effect. pharmaguideline.comnih.gov For instance, the presence of a methoxy (B1213986) group on the phenyl ring, as in "Oxazole, 2-(2-methoxyphenyl)-", increases the electron density, which can influence the molecule's reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of Oxazole, 2-(2-methoxyphenyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 120–125°C (may vary with substituents) |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVYIWSVEOZUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Oxazole, 2 2 Methoxyphenyl

The synthesis of 2-substituted oxazoles, including "Oxazole, 2-(2-methoxyphenyl)-", can be achieved through various established methods in organic chemistry. Common strategies involve the cyclization of precursor molecules that contain the necessary atoms to form the oxazole (B20620) ring.

One of the most well-known methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com For the synthesis of "Oxazole, 2-(2-methoxyphenyl)-", this would typically start with an α-amino ketone and 2-methoxybenzoyl chloride.

Another prevalent method is the reaction of α-haloketones with primary amides . This approach offers a direct route to 2,5-disubstituted oxazoles. pharmaguideline.com Additionally, the reaction of isocyanides with acid chlorides can also yield 2-substituted oxazoles. pharmaguideline.com More contemporary methods may utilize metal-catalyzed cross-coupling reactions or domino condensation-cyclization reactions to construct the oxazole core. researchgate.net

The characterization of "Oxazole, 2-(2-methoxyphenyl)-" relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for Oxazole, 2-(2-methoxyphenyl)-

| Spectroscopic Technique | Observed Signals |

|---|---|

| ¹H NMR | Signals corresponding to the methoxy (B1213986) protons (around δ 3.8–4.0 ppm) and the aromatic protons of both the phenyl and oxazole rings (typically in the δ 6.5–8.0 ppm region). |

| ¹³C NMR | A peak for the methoxy carbon (around δ 55.2 ppm) and signals for the carbons of the oxazole and phenyl rings (with oxazole carbons appearing in the δ 160–165 ppm range). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. For example, a peak at m/z 175.08 for [M+H]⁺. |

Chemical Reactivity of Oxazole, 2 2 Methoxyphenyl

The reactivity of the oxazole (B20620) ring is a blend of its aromatic and heterocyclic character. The nitrogen atom at position 3 imparts basicity, allowing for protonation and N-alkylation reactions. pharmaguideline.com The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than imidazole. slideshare.net The presence of the electron-donating 2-methoxyphenyl group at the 2-position is expected to activate the ring towards electrophilic attack.

Nucleophilic attack on the oxazole ring is also possible, often leading to ring cleavage rather than substitution, especially with strong nucleophiles. pharmaguideline.com The C2 position is particularly susceptible to deprotonation by strong bases, forming a 2-lithio-oxazole intermediate that can be unstable. pharmaguideline.com

The diene-like character of the oxazole ring, due to the furan-type oxygen, allows it to participate in cycloaddition reactions , such as the Diels-Alder reaction, with various dienophiles. pharmaguideline.com These reactions are often facilitated by electron-donating substituents on the oxazole ring. pharmaguideline.com The resulting adducts can be useful intermediates for the synthesis of other heterocyclic systems like pyridines and furans. pharmaguideline.com

Oxidation of the oxazole ring with strong oxidizing agents typically results in ring opening. pharmaguideline.com Conversely, the ring can be reduced, though this may also lead to ring cleavage depending on the reducing agent used. pharmaguideline.com

Table of Mentioned Compounds

Established Synthetic Routes to Substituted Oxazoles

Several classical and modern synthetic strategies have been established for the synthesis of the oxazole core. These methods often provide access to a wide range of substituted derivatives, and their understanding is crucial for the targeted synthesis of compounds like 2-(2-methoxyphenyl)oxazole.

Robinson-Gabriel Synthesis and Mechanistic Insights

The Robinson-Gabriel synthesis is a powerful and long-standing method for the formation of oxazoles. synarchive.comwikipedia.orgpharmaguideline.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone in the presence of a dehydrating agent. wikipedia.orgpharmaguideline.com The reaction was independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. synarchive.com

The mechanism commences with the protonation of the carbonyl group of the acylamino ketone, which facilitates the nucleophilic attack by the amide oxygen. This cyclization step forms a five-membered oxazoline (B21484) intermediate. Subsequent dehydration, typically promoted by strong acids such as sulfuric acid or polyphosphoric acid, leads to the formation of the aromatic oxazole ring. ijpsonline.comyoutube.com The use of dehydrating agents like phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2) has also been reported. pharmaguideline.com

A key starting material for this synthesis, the 2-acylamino-ketone, can be prepared through methods like the Dakin-West reaction. wikipedia.org

Fischer Oxazole Synthesis and its Variants

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The classical approach involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgcutm.ac.in Typically, both the cyanohydrin and the aldehyde reactants are aromatic and are used in equimolar amounts. wikipedia.org

The reaction proceeds via the formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.org This is followed by a dehydration reaction, which can occur under mild conditions. wikipedia.org The resulting oxazole product often precipitates as a hydrochloride salt, which can be converted to the free base. wikipedia.org While traditionally employing aromatic substrates, there have been instances of using aliphatic compounds. wikipedia.org

A notable example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyloxazole. wikipedia.orgcutm.ac.in This method has also been utilized in the synthesis of 2-(4-bromophenyl)-5-phenyloxazole. wikipedia.org

Bredereck Reaction Enhancements for Polysubstituted Oxazoles

The Bredereck reaction offers a valuable method for synthesizing oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com This approach is particularly effective for producing 2,4-disubstituted oxazoles. ijpsonline.com An enhancement to this method involves the use of α-hydroxyketones as starting materials, which provides a clean and economical pathway for oxazole synthesis. ijpsonline.com

Cycloisomerization Strategies Utilizing Propargylic Amides

The cycloisomerization of propargylic amides has emerged as a versatile and efficient strategy for the synthesis of polysubstituted oxazoles. ijpsonline.comacs.orgnih.gov This method allows for the formation of the oxazole ring under mild conditions with high efficiency. ijpsonline.com The reaction typically proceeds through an initial cyclization to an oxazoline intermediate, which then isomerizes to the final oxazole product. ijpsonline.com

Various catalysts can be employed to facilitate this transformation, including silica (B1680970) gel, transition metals, Brønsted acids, Lewis acids, and halogens. ijpsonline.comacs.orgnih.gov For instance, a practical method for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles involves the silica gel-mediated cycloisomerization of alkynyl amides. acs.orgnih.gov Gold-catalyzed cycloisomerization has also been investigated, demonstrating good functional group tolerance and allowing for the synthesis of di- and trioxazoles. nih.gov Furthermore, a zinc-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols has been developed to produce allylic oxazole derivatives. acs.org

Iminophosphorane-Mediated One-Pot Synthesis

Iminophosphorane-mediated reactions provide a powerful one-pot approach to oxazole synthesis. A common strategy involves the in-situ generation of an iminophosphorane by reacting an isothiocyanate with a phosphine, such as triphenylphosphine (B44618) (PPh3). tandfonline.comtandfonline.com This is followed by cyclization with a β-keto azide (B81097). tandfonline.com

A significant challenge with this method is the removal of the triphenylphosphine oxide byproduct. tandfonline.comtandfonline.com To address this, a modified approach utilizes polymer-supported triphenylphosphine (poly-TPP), which facilitates the synthesis of 2-N-aryl-5-substituted-1,3-oxazoles at room temperature and simplifies purification. tandfonline.comtandfonline.com This methodology has been successfully applied to the synthesis of oxazole derivatives with ester functionalities, which can be further converted to various amides. tandfonline.com

Another iminophosphorane-based method involves the reaction of 4-substituted benzoic acid derivatives with (N-isocyanimino)-triphenylphosphorane. This reaction proceeds at room temperature and affords the corresponding 2-aryl-1,3,4-oxadiazoles via an intramolecular aza-Wittig reaction in excellent yields under neutral conditions. semanticscholar.orgresearchgate.net

Transition Metal-Catalyzed Approaches

Transition metal catalysis has become an indispensable tool in the synthesis of oxazoles, offering mild reaction conditions and broad functional group tolerance. researchgate.net

Ruthenium and Copper Catalysis: A novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been developed using a ruthenium(II) porphyrin-copper chloride catalyzed cyclization. This method utilizes readily available carboxylic acids and phenylethenes or phenylacetylenes under mild conditions. nih.gov

Palladium and Copper Catalysis: Direct arylation using a palladium/copper catalyst system has been employed for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com

Gold Catalysis: Gold catalysts have proven effective in the cyclization of propargylamides to form oxazoles, operating under mild conditions and tolerating a range of functional groups. nih.govresearchgate.net

Rhodium Catalysis: Rhodium catalysts have been used in the annulation of triazoles and aldehydes to produce 2,5-diaryloxazole derivatives. researchgate.net

These transition metal-catalyzed methods provide powerful alternatives to traditional synthetic routes, often with improved efficiency and substrate scope.

Copper-Catalyzed Oxazole Formation

Copper catalysis offers a versatile and efficient platform for the synthesis of oxazoles. These methods often proceed under mild conditions and exhibit broad substrate scope. organic-chemistry.org

One prominent copper-catalyzed approach involves the tandem oxidative cyclization of readily available starting materials. organic-chemistry.org For instance, the reaction of benzylamines with 1,3-dicarbonyl compounds in the presence of a copper catalyst, an oxidant, and an additive like iodine can afford polysubstituted oxazoles in high yields. organic-chemistry.org The proposed mechanism involves an oxidative cyclization facilitated by both copper ions and iodine. organic-chemistry.org Electron-withdrawing groups on the benzylamine (B48309) have been shown to enhance reaction yields, while electron-donating groups and steric hindrance can decrease efficiency. organic-chemistry.org

Another strategy is the copper-mediated aerobic oxidative annulation of ketones and amines, which allows for the synthesis of 2,4,5-trisubstituted oxazoles. acs.org This method is notable for its functionalization of sp3 carbons, a typically challenging transformation in organic synthesis. acs.org Mechanistic studies suggest the formation of a keto-imine intermediate. acs.org

Furthermore, copper(II) triflate has been utilized as a catalyst for the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles. organic-chemistry.org This method has been applied to the synthesis of analogues of naturally occurring oxazoles. organic-chemistry.org Additionally, copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles at room temperature through vinylic C-H bond functionalization. organic-chemistry.org A novel approach using a copper-catalyzed cascade reaction of alkenes with azides has also been developed for the synthesis of 2,5-disubstituted oxazoles under mild conditions using air as the oxidant. rsc.org

A plausible mechanism for the copper-catalyzed synthesis of oxazolines, which are precursors to oxazoles, involves the coordination of the nitrile to the copper catalyst, followed by nucleophilic attack of the amino alcohol. researchgate.net Subsequent intramolecular cyclization and proton transfer yield the oxazoline product. researchgate.net

The use of copper(II) complexes immobilized on magnetic nanoparticles represents an eco-friendly catalytic system for oxazole synthesis. jsynthchem.comjsynthchem.com These catalysts can be easily recovered and reused multiple times without a significant loss of activity. jsynthchem.comjsynthchem.com The reaction typically involves the condensation of a benzamide (B126) with a 2-bromoacetophenone (B140003) derivative. jsynthchem.com

Table 1: Examples of Copper-Catalyzed Oxazole Synthesis

| Starting Materials | Catalyst System | Product Type | Yield | Reference |

| Benzylamine, Ethyl acetoacetate | Cu(OAc)₂, TBHP, I₂ | Polysubstituted oxazole | Up to 93% | organic-chemistry.org |

| Ketones, Amines | Copper catalyst | 2,4,5-Trisubstituted oxazole | Good | acs.org |

| α-Diazoketones, Amides | Cu(OTf)₂ | 2,4-Disubstituted oxazole | Good to excellent | organic-chemistry.org |

| Enamides | Cu(II) catalyst | 2,5-Disubstituted oxazole | Good | organic-chemistry.org |

| Alkenes, Azides | Copper catalyst | 2,5-Disubstituted oxazole | Good | rsc.org |

| Benzamide, 2-Bromoacetophenone | Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Disubstituted oxazole | High | jsynthchem.com |

Palladium/Copper-Catalyzed Direct Arylation Protocols

Direct arylation of the oxazole core is a powerful strategy for the synthesis of complex derivatives. Palladium and copper co-catalyst systems have been developed to achieve regioselective arylation at either the C2 or C5 position of the oxazole ring. nih.govresearchgate.net The choice of catalyst, ligands, and reaction conditions dictates the site of arylation. nih.govresearchgate.net

For instance, a Pd(OAc)₂/KOAc system can favor C5-arylation, while other palladium catalysts combined with a copper co-catalyst can promote C2 selectivity. researchgate.net These methods are significant as they provide access to specific isomers that are important for structure-activity relationship studies in medicinal chemistry. nih.gov Mechanistic investigations are ongoing to fully elucidate the factors controlling the regioselectivity of these competing arylation processes. nih.gov

The use of Pd/Cu dual catalysis has been shown to enable the direct arylation of azoles, including oxazoles. acs.org This approach often involves the coupling of the oxazole with aryl halides. Furthermore, radical C-H arylation of oxazoles with aryl iodides has been achieved using a combination of a palladium complex, such as PdCl₂(dppf)₂, and a base like Cs₂CO₃. acs.org Interestingly, other metal complexes, including those of copper, nickel, and iron, in the presence of the dppf ligand, have also been found to catalyze this transformation. acs.org

Gold-Catalyzed Activation and Cyclization Pathways

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the synthesis of highly substituted oxazoles through various activation and cyclization pathways. nih.govscispace.comnih.gov These reactions often proceed under mild conditions with high atom economy. nih.gov

One such method involves a one-pot, three-component reaction of an amide, an aldehyde, and an alkyne, catalyzed by a single cationic gold(I) species. nih.gov This process leads to the formation of highly substituted oxazoles in good yields, with water as the only theoretical byproduct. nih.gov

Another gold-catalyzed approach is the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. scispace.comnih.govnih.gov A plausible mechanism involves the coordination of the gold catalyst to the alkyne, followed by attack of the dioxazole. scispace.comnih.gov Subsequent ring fragmentation, intramolecular cyclization of a gold carbene intermediate, and catalyst regeneration afford the fully substituted oxazole. scispace.comnih.gov

Gold catalysts can also promote the cycloisomerization of propargylamides to form oxazoles. researchgate.net The first use of Au(III) to facilitate this type of cyclization was reported in 2004. researchgate.net More recently, a gold-catalyzed synthesis of 2,5-disubstituted oxazoles from carboxamides and propynals has been developed. researchgate.net This reaction proceeds via a different pathway than related reactions with terminal alkynes, leading to a switch in regioselectivity. researchgate.net

The mechanism of gold-catalyzed cyclization of N-propargyl benzamides to oxazolines has been studied in detail. acs.org While protodeauration of a vinyl gold intermediate is often considered the rate-limiting step, studies have shown that the rate-determining step can switch to π-activation of the alkyne depending on the solvent. acs.org

Targeted Synthesis of 2-(2-methoxyphenyl)-Oxazole Architectures

The specific incorporation of a 2-methoxyphenyl substituent onto an oxazole ring requires tailored synthetic strategies. These methods can involve either the construction of the oxazole core with the pre-installed substituent or the introduction of the 2-methoxyphenyl group onto a pre-existing oxazole or oxazoline precursor.

Construction of the Oxazole Core with a 2-Methoxyphenyl Substituent

Several classical and modern methods can be adapted for the synthesis of 2-(2-methoxyphenyl)oxazole. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, is a traditional route. pharmaguideline.com Dehydrating agents such as sulfuric acid, phosphorus pentoxide, or phosphoryl chloride are commonly employed. pharmaguideline.com

More contemporary methods offer milder conditions and greater functional group tolerance. For example, a one-pot method involves the reaction of 2-trimethylsilyl-1,2,3-triazole (B82041) with an acid chloride (in this case, 2-methoxybenzoyl chloride) to form a triazole amide, which upon heating rearranges to the 2-substituted oxazole. researchgate.net Another approach is the reaction of α-hydroxy amino ketones with aldehydes, where the C2 atom of the oxazole is derived from the aldehyde. pharmaguideline.com

A versatile synthesis of 2,4-substituted oxazoles proceeds through a reaction sequence based on a vinyl sulfonamide template, allowing for complete regiocontrol without the need for ring oxidation. rsc.org Additionally, a Brønsted acid-catalyzed cyclization of α-diazoketones with amides provides a metal-free route to 2,4-disubstituted oxazoles. acs.org

Synthesis of Dihydro-oxazole (Oxazoline) Precursors Incorporating 2-Methoxyphenyl Groups

Oxazolines are important intermediates that can be readily oxidized to oxazoles. The synthesis of 2-(2-methoxyphenyl)oxazolines can be achieved through several methods. A common approach is the condensation of 2-methoxybenzonitrile (B147131) with an amino alcohol, which can be catalyzed by Lewis acids. nih.gov Copper-NHC complexes have also been shown to effectively catalyze this reaction under milder conditions. organic-chemistry.org

Alternatively, the reaction of 2-methoxybenzoyl chloride with an amino alcohol, such as 2-amino-2-methylpropan-1-ol, yields an N-(hydroxyalkyl)benzamide intermediate. mdpi.com This intermediate can then be cyclized to the corresponding oxazoline. mdpi.com The synthesis of various 2-aryl-2-oxazolines from aromatic aldehydes (like 2-methoxybenzaldehyde) and 2-aminoethanol has also been reported using reagents such as 1,3-diiodo-5,5-dimethylhydantoin. organic-chemistry.org

The synthesis of poly(2-oxazoline)s, which are polymers with potential biomedical applications, can be initiated using 2-(hydroxyphenyl)-2-oxazolines. capes.gov.brgoogle.com

Microwave-Assisted Sonogashira Cross-Coupling for Aryl Substitutions

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. mdpi.com Microwave irradiation can significantly accelerate this reaction, often leading to higher yields and shorter reaction times. acs.orgbohrium.com This methodology can be applied to the functionalization of oxazole rings.

While direct Sonogashira coupling on the 2-(2-methoxyphenyl)oxazole itself is less common, the strategy is often employed to build more complex structures. For instance, an aryl halide-substituted oxazole could be coupled with an alkyne bearing a 2-methoxyphenyl group, or vice versa.

A microwave-assisted, solvent- and copper-free Sonogashira coupling has been developed using palladium ionanofluids as the catalyst. mdpi.com This environmentally friendly protocol operates under mild conditions. mdpi.com Furthermore, microwave-assisted Sonogashira reactions in water have been reported, further enhancing the green credentials of this methodology. rsc.org The synthesis of 5-substituted oxazoles has been achieved under microwave irradiation, demonstrating the utility of this technology in oxazole chemistry. acs.org

Multi-Step Approaches for Structurally Complex Oxazole Derivatives

The synthesis of structurally complex oxazole derivatives, including those related to 2-(2-methoxyphenyl)oxazole, often necessitates multi-step synthetic sequences. These approaches allow for the careful and controlled construction of highly functionalized target molecules that may not be accessible through one-pot or simpler condensation reactions. Several classical and modern multi-step syntheses are pivotal in this regard.

The Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896, is a foundational method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.orgresearchgate.net This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The mechanism proceeds through the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde. A subsequent cyclization and dehydration yields the oxazole ring. wikipedia.org For a derivative of 2-(2-methoxyphenyl)oxazole, this could theoretically involve the reaction of a suitable cyanohydrin with 2-methoxybenzaldehyde.

Another cornerstone multi-step approach is the Robinson-Gabriel Synthesis . This method involves the cyclization and dehydration of α-acylamino ketones, typically using reagents like sulfuric acid or phosphorus pentachloride to promote the reaction. ijpsonline.compharmaguideline.com The synthesis of 2,5-diaryloxazole derivatives is a common application of this method. pharmaguideline.com

The van Leusen Oxazole Synthesis provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov The reaction is a two-step [3+2] cycloaddition that proceeds under basic conditions. nih.govmdpi.com An oxazoline intermediate is formed, which then eliminates p-toluenesulfinic acid (TosH) to yield the aromatic oxazole ring. ijpsonline.comnih.gov This method has been adapted for the synthesis of more complex structures, including those involving subsequent modifications. For instance, Yasaei and co-workers in 2019 described a van Leusen synthesis between 2-chloroquinoline-3-carbaldehydes and TosMIC, followed by a palladium-catalyzed amidation to create complex substituted oxazoles. nih.govmdpi.com

More recent developments have focused on sequential, flow-chemistry-based approaches. A notable example is the three-step continuous-flow protocol for producing 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.org This process involves the thermolysis of a vinyl azide to an azirine, which then reacts with bromoacetyl bromide to form a 2-(bromomethyl)oxazole. This intermediate is then subjected to nucleophilic substitution with sodium azide to yield the final product, all within a short residence time. beilstein-journals.org Similarly, a five-step synthesis has been reported for a related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, starting from 2-hydroxybenzoic acid, which involves esterification, hydrazinolysis, acylation, etherification, and a final intramolecular dehydration-cyclization. orientjchem.org

These multi-step strategies are often combined with other reactions, such as Suzuki-Miyaura coupling, to build molecular complexity. Yamada et al. developed a one-pot synthesis of trisubstituted oxazoles that combines oxazole formation with a subsequent Suzuki-Miyaura coupling reaction using a nickel catalyst. ijpsonline.com

| Synthetic Method | Key Reactants | Reaction Type | Primary Product | Reference(s) |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Dehydration/Condensation | 2,5-Disubstituted oxazoles | ijpsonline.comwikipedia.orgresearchgate.net |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Cyclodehydration | 2,5-Disubstituted oxazoles | ijpsonline.compharmaguideline.com |

| van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | [3+2] Cycloaddition | 5-Substituted oxazoles | ijpsonline.comnih.govmdpi.com |

| Continuous-Flow Synthesis | Vinyl azide, Bromoacetyl bromide, NaN₃ | Sequential thermolysis, cyclization, substitution | 2-(Azidomethyl)oxazoles | beilstein-journals.org |

| Multi-step/Hybrid Method | Carboxylic acid, various reagents | Sequential reactions (e.g., esterification, cyclization) | Complex substituted oxadiazoles | orientjchem.org |

Green Chemistry Principles in Oxazole Synthesis

The integration of green chemistry principles into the synthesis of oxazoles has become a significant focus for researchers, aiming to reduce the environmental impact of chemical processes. ijpsonline.comnih.gov These approaches prioritize the use of less hazardous substances, alternative energy sources, and more efficient reaction conditions to improve yield, purity, and energy consumption compared to conventional methods. ijpsonline.com

Alternative Energy Sources:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. ijpsonline.com Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while also improving product yields. nih.govmdpi.com This technique has been successfully applied to the synthesis of various oxazole and oxadiazole derivatives. ijpsonline.commdpi.com For example, Rashamuse et al. reported a microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles with high efficiency. nih.gov

Ultrasound-assisted synthesis is another green technique that utilizes ultrasonic irradiation to accelerate chemical reactions. ijpsonline.comnih.gov

Greener Solvents and Catalysts:

The use of ionic liquids as reaction media offers a green alternative to volatile organic solvents. ijpsonline.com Ionic liquids are non-volatile, thermally stable, and can often be recycled and reused. An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been demonstrated in ionic liquids, which could be recovered and reused for multiple runs without a significant drop in yield. nih.govorganic-chemistry.org

Water is considered the ultimate green solvent. mdpi.com A modified van Leusen reaction has been developed using water as the medium at a relatively low temperature (50 °C), demonstrating an excellent yield. mdpi.com

The development of sustainable catalytic systems is a cornerstone of green synthesis. This includes the use of transition-metal-free methods and electrochemical approaches. organic-chemistry.orgrsc.org An electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition has been described for synthesizing oxazoles from carboxylic acids, avoiding the need for transition metals and toxic oxidants. rsc.org Copper-catalyzed syntheses, such as the one described by Ueda et al. for benzoxazoles, offer an efficient and safe alternative. ijpsonline.comijpsonline.com

Atom Economy and Process Efficiency:

Continuous-flow synthesis provides enhanced safety, efficiency, and scalability. By integrating multiple reaction steps into a continuous process, waste is minimized, and reaction conditions can be precisely controlled, leading to higher yields and purity. beilstein-journals.org

| Green Approach | Description | Advantages | Example Application | Reference(s) |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Accelerated reaction rates, higher yields, reduced reaction times. | Microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles. | ijpsonline.comnih.govnih.govmdpi.com |

| Ultrasound Irradiation | Use of high-frequency sound waves to promote reactions. | Enhanced reaction rates, improved efficiency. | General acceleration of oxazole synthesis. | ijpsonline.comnih.gov |

| Ionic Liquids | Use of non-volatile, recyclable salts as solvents. | Reduced use of volatile organic compounds, solvent reusability. | van Leusen synthesis of 4,5-disubstituted oxazoles. | ijpsonline.comnih.govorganic-chemistry.org |

| Aqueous Media | Use of water as a solvent. | Environmentally benign, safe, and inexpensive. | Modified van Leusen reaction in water at 50 °C. | mdpi.com |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions. | Avoids toxic oxidants and transition metals. | Phosphine-mediated cycloaddition of carboxylic acids. | rsc.org |

| Sustainable Catalysis | Use of efficient and non-toxic catalysts. | Reduced waste, high efficiency, milder conditions. | Copper-catalyzed synthesis of benzoxazoles. | ijpsonline.comijpsonline.comorganic-chemistry.org |

| Continuous-Flow | Integrating reaction steps in a continuous system. | High efficiency, safety, scalability, reduced waste. | Three-step synthesis of 2-(azidomethyl)oxazoles. | beilstein-journals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For oxazole derivatives, the chemical shifts (δ) of the protons are influenced by their position on the aromatic and heterocyclic rings, as well as by the nature of any substituents.

In the ¹H NMR spectrum of 2-(substituted phenyl)oxazole derivatives, the protons on the oxazole ring typically appear at distinct chemical shifts. For instance, in 2-(2-chlorophenyl)-5-phenyloxazole, the proton on the oxazole ring (H-5) resonates at δ 8.10-8.07 ppm. amazonaws.com The protons of the phenyl and substituted phenyl rings exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. amazonaws.comrsc.org

The methoxy (B1213986) group (-OCH₃) protons on the 2-methoxyphenyl substituent characteristically appear as a sharp singlet further upfield. For example, in 6-methoxy-2-phenylbenzo[d]oxazole, the methoxy protons are observed at δ 3.88 ppm. rsc.org The specific chemical shifts and coupling constants (J values) provide valuable information for confirming the substitution pattern on the aromatic rings. amazonaws.comrsc.org

Table 1: Selected ¹H NMR Chemical Shifts for "Oxazole, 2-(2-methoxyphenyl)-" and Related Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 2-(2-chlorophenyl)-5-phenyloxazole amazonaws.com | CDCl₃ | H-5 (oxazole) | 8.10-8.07 (m) |

| 6-methoxy-2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | -OCH₃ | 3.88 (s) |

| 2-(3-methoxyphenyl)-5-methylbenzo[d]oxazole rsc.org | CDCl₃ | -OCH₃ | 3.94 (s) |

| 1-(2-methoxyphenyl)-N-phenylmethanimine rsc.org | DMSO-d₆ | -OCH₃ | 3.88 (s) |

This interactive table provides a summary of characteristic proton chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in "Oxazole, 2-(2-methoxyphenyl)-" and its analogs are indicative of their electronic environment.

The carbon atoms of the oxazole ring typically resonate in the region of δ 150-165 ppm for C-2 and C-5, and around δ 120-140 ppm for C-4. For example, in 2-(2-chlorophenyl)-5-phenyloxazole, the C-2 and C-5 carbons of the oxazole ring appear at δ 159.00 and δ 151.77 ppm, respectively. amazonaws.com The carbon of the methoxy group (-OCH₃) is typically found around δ 55-60 ppm. rsc.orgrsc.org The carbons of the phenyl and methoxyphenyl rings appear in the aromatic region of the spectrum, with their specific shifts influenced by the substitution pattern. amazonaws.comrsc.org

Table 2: Selected ¹³C NMR Chemical Shifts for "Oxazole, 2-(2-methoxyphenyl)-" and Related Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 2-(2-chlorophenyl)-5-phenyloxazole amazonaws.com | CDCl₃ | C-2 (oxazole) | 159.00 |

| 2-(2-chlorophenyl)-5-phenyloxazole amazonaws.com | CDCl₃ | C-5 (oxazole) | 151.77 |

| 6-methoxy-2-phenylbenzo[d]oxazole rsc.org | CDCl₃ | -OCH₃ | 55.92 |

| 2-(3-methoxyphenyl)-5-methylbenzo[d]oxazole rsc.org | CDCl₃ | -OCH₃ | 55.50 |

This interactive table summarizes key carbon-13 chemical shifts for structural analysis.

For metal-containing derivatives of "Oxazole, 2-(2-methoxyphenyl)-", specialized NMR techniques are employed. For instance, in organotin derivatives, ¹¹⁹Sn NMR spectroscopy is a powerful tool for probing the coordination environment of the tin atom. rsc.orgrsc.org The ¹¹⁹Sn chemical shift is highly sensitive to the nature of the ligands attached to the tin center and the coordination number of the tin atom. rsc.orgrsc.org This technique, in conjunction with ¹H and ¹³C NMR, allows for a comprehensive structural characterization of these complex molecules in solution. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups in "Oxazole, 2-(2-methoxyphenyl)-" and its derivatives. The key vibrational bands observed in the FT-IR spectrum correspond to the stretching and bending vibrations of specific bonds.

Key characteristic IR absorption bands include:

C=N stretching of the oxazole ring, typically observed in the range of 1600-1650 cm⁻¹. researchgate.net

C=C stretching of the aromatic rings, which appear as a series of bands between 1400 and 1600 cm⁻¹. researchgate.net

C-O-C stretching of the methoxy group and the oxazole ring, which are found in the region of 1000-1300 cm⁻¹. researchgate.net

C-H stretching of the aromatic and methyl groups, typically appearing above 3000 cm⁻¹ and between 2850 and 3000 cm⁻¹, respectively.

The FT-IR spectrum of a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, shows characteristic bands at 1603 cm⁻¹ and 1521 cm⁻¹, which can be assigned to the C=N and aromatic C=C stretching vibrations, respectively. researchgate.net

Table 3: Characteristic FT-IR Frequencies for "Oxazole, 2-(2-methoxyphenyl)-" and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=N (Oxazole) | Stretching | 1600-1650 researchgate.net |

| C=C (Aromatic) | Stretching | 1400-1600 researchgate.net |

| C-O-C (Ether & Oxazole) | Stretching | 1000-1300 researchgate.net |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

This table provides a guide to the expected FT-IR absorption bands for functional group identification.

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. For oxazole derivatives, Raman spectroscopy can be particularly useful for studying the vibrations of the aromatic rings and the oxazole moiety, especially in aqueous solutions or for samples where FT-IR analysis is challenging. researchgate.net The analysis of Raman spectra, in conjunction with theoretical calculations, can provide a detailed understanding of the molecular structure and bonding. researchgate.netcapes.gov.br

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. For "Oxazole, 2-(2-methoxyphenyl)-", the theoretical monoisotopic mass can be calculated from its molecular formula, C₁₀H₉NO₂.

While specific HRMS data for "Oxazole, 2-(2-methoxyphenyl)-" is not detailed in the provided search results, the technique's application is well-documented for analogous oxazole-containing compounds. For instance, HRMS has been used to confirm the structures of various functionalized oxazoles synthesized through methods like the diazo strategy. acs.org In these studies, the experimentally measured mass of the protonated molecule ([M+H]⁺) is compared against the calculated mass, with the small mass error confirming the proposed elemental composition. acs.org For example, the calculated m/z for the [M+H]⁺ ion of a related compound, methyl 2-diazo-3-oxo-3-(5-(p-tolyl)-2-(trifluoromethyl)oxazol-4-yl)propanoate, was 340.0540, and the found value was 340.0539. acs.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

The expected HRMS data for "Oxazole, 2-(2-methoxyphenyl)-" would involve observing an ion peak corresponding to its calculated exact mass.

Table 1: Calculated Mass for "Oxazole, 2-(2-methoxyphenyl)-"

| Molecular Formula | Adduct | Calculated m/z |

|---|---|---|

| C₁₀H₉NO₂ | [M+H]⁺ | 176.0657 |

The confirmation of the molecular formula through HRMS is a foundational step that precedes more detailed structural elucidation by techniques such as X-ray crystallography.

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While a specific crystal structure for "Oxazole, 2-(2-methoxyphenyl)-" is not available in the search results, extensive crystallographic data exists for closely related derivatives, allowing for a detailed and predictive analysis. A prime example is the structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. nih.govresearchgate.net

Single crystal X-ray diffraction analysis of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole reveals its solid-state molecular structure and crystallographic parameters. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. vensel.org This information is fundamental to understanding the symmetry and repeating unit of the crystal lattice. The collection of diffraction data at a low temperature (200 K) helps to minimize thermal motion, allowing for a more precise determination of atomic positions. nih.govresearchgate.net

The crystallographic data for this closely related dihydro-oxazole derivative provides a strong model for what can be expected for "Oxazole, 2-(2-methoxyphenyl)-".

Table 2: Crystal Data and Structure Refinement for 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₂H₁₅NO₂ | nih.gov |

| Formula Weight | 205.25 | nih.govresearchgate.net |

| Temperature | 200(2) K | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.gov |

| Space Group | Not specified in search results | |

| a (Å) | 8.1495 (2) | nih.govresearchgate.net |

| b (Å) | 10.9369 (3) | nih.govresearchgate.net |

| c (Å) | 12.0864 (3) | nih.govresearchgate.net |

| β (°) | 91.305 (3) | nih.govresearchgate.net |

| Volume (ų) | 1076.99 (5) | nih.gov |

| Z | 4 | nih.gov |

The relative orientation of the phenyl and oxazole rings is a key structural feature, defined by the torsion angle between the two moieties. In many diaryl-substituted oxazoles, the rings tend to be nearly coplanar to maximize π-system conjugation. researchgate.netresearchgate.net However, steric hindrance from substituents, particularly at the ortho position, can induce a twist.

In the crystal structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, the molecule is described as approximately planar. nih.govresearchgate.net The dihedral angle between the mean plane of the aromatic ring and the mean plane of the oxazoline ring (specifically through atoms O1/C2/N3/C5) is a mere 8.6 (1)°. nih.govresearchgate.net This indicates a significant degree of planarity despite the presence of the ortho-methoxy group. The oxazoline ring itself is not perfectly flat but adopts an envelope conformation. nih.govresearchgate.net For the fully aromatic "Oxazole, 2-(2-methoxyphenyl)-", an even greater degree of planarity between the two rings would be anticipated, as the oxazole ring is inherently planar. ijpsonline.com Studies on other 4,5-phenyl-oxazoles confirm that the molecular geometries are generally quite similar and close to typical planar values. semanticscholar.org

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. nih.govbohrium.com While strong hydrogen bonds are often dominant, weaker interactions like C–H⋯O, C–H⋯N, and π-π stacking play a crucial role in the supramolecular assembly of oxazole derivatives. rsc.orgiucr.org

The analysis of the crystal structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole explicitly identifies a weak C–H⋯O interaction that contributes to the stabilization of the crystal structure. nih.govresearchgate.net This interaction involves a hydrogen atom from the aromatic ring and the oxygen atom of the oxazoline ring of an adjacent molecule.

Table 3: Hydrogen-Bond Geometry for 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Reference |

|---|

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, often reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing in related heterocyclic compounds. vensel.orgnih.gov The presence of the methoxy group and the oxazole ring in "Oxazole, 2-(2-methoxyphenyl)-" provides multiple sites for such C–H⋯O and C–H⋯N interactions, which would be expected to be key motifs in its crystal lattice. researchgate.net

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's reactivity, stability, and spectroscopic properties lies in the accurate calculation of its electronic structure and ground-state geometry.

Density Functional Theory (DFT) is a prominent computational method for investigating the structural and electronic properties of organic molecules. irjweb.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311G, is widely used to optimize molecular geometries and predict various molecular properties. irjweb.comresearchgate.net

DFT calculations determine the most stable conformation of a molecule by finding the lowest energy arrangement of its atoms. For oxazole derivatives, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. The geometry of the parent oxazole ring is nearly planar. researchgate.net For 2-(2-methoxyphenyl)oxazole, a key geometric parameter is the dihedral angle between the oxazole and the phenyl rings, which influences the degree of π-conjugation between the two ring systems. In a related crystal structure, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, the dihedral angle between the aromatic ring and the mean plane of the five-membered ring is a mere 8.6(1)°, indicating a nearly co-planar arrangement. nih.gov

Table 1: Selected Optimized Geometrical Parameters for the Parent Oxazole Ring This table presents theoretical data for the unsubstituted oxazole ring, which serves as the core structure of Oxazole, 2-(2-methoxyphenyl)-. The addition of the 2-methoxyphenyl group would slightly alter these values.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++g(2df,2p)) |

| Bond Length | C2-O1 | 1.356 Å |

| C5-O1 | 1.381 Å | |

| C2-N3 | 1.291 Å | |

| C4-N3 | 1.393 Å | |

| C4-C5 | 1.346 Å | |

| Bond Angle | C5-O1-C2 | 104.4° |

| N3-C2-O1 | 115.2° | |

| C4-N3-C2 | 105.7° |

Data sourced from a computational study on the parent oxazole molecule. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemistry calculations used to study molecular systems from first principles, without reliance on empirical data. researchgate.net Studies comparing ab initio and DFT methods for the parent oxazole ring have shown a good correlation between the two approaches for determining bond lengths. researchgate.net Furthermore, charge densities calculated by ab initio methods are found to be similar to those obtained via DFT, lending confidence to the results generated by the more computationally efficient DFT methods. researchgate.net The use of these foundational methods is crucial for obtaining highly accurate geometries and physical properties for molecules containing electronegative elements like oxygen and nitrogen. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For the parent oxazole ring, the HOMO-LUMO gap has been calculated to be 6.957 eV, indicating a relatively stable molecule compared to benzene (B151609) or furan. nih.gov In substituted oxazoles, this energy gap changes, reflecting altered reactivity. For example, in N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the calculated gap is significantly lower at 4.8435 eV, indicating that charge transfer occurs more readily within this molecule, making it more chemically reactive. irjweb.com The electron density in the HOMO of the parent oxazole is primarily located around the C=C and C=N double bonds, identifying these as the most likely sites for electrophilic attack. nih.gov

Table 2: Frontier Molecular Orbital Energies for Oxazole Derivatives This table illustrates how substituents affect the electronic properties of the oxazole ring system.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Oxazole (parent ring) | -6.155 | 0.802 | 6.957 |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | -5.6518 | -0.8083 | 4.8435 |

Data sourced from computational studies on oxazole and its derivatives. irjweb.comnih.gov

The distribution of electron density within a molecule is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. irjweb.com In an MEP map, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. researchgate.net

For oxazole derivatives, MEP maps typically show that the electronegative oxygen and nitrogen atoms create regions of negative potential. irjweb.com This information is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions, which are crucial in biological systems. irjweb.com

Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom in a molecule. researchgate.net These charges influence the dipole moment, polarizability, and other electronic properties. researchgate.net In heterocyclic systems like oxazoles, the nitrogen and oxygen atoms generally carry a negative charge, while adjacent carbon and hydrogen atoms are typically more positive.

Excited State Calculations and Photophysical Modeling

While ground-state calculations describe a molecule in its most stable form, excited-state calculations explore its behavior upon absorbing energy, such as light. These calculations are vital for understanding a compound's photophysical properties, including its absorption and emission spectra, and its potential photochemical reactivity.

Time-Dependent DFT (TD-DFT) is a common method for modeling electronic excited states. Such modeling can predict the energies of electronic transitions, which correspond to the peaks in a UV-Vis absorption spectrum. For related methoxyphenyl compounds, studies have shown that upon excitation, an intramolecular charge transfer (ICT) can occur, where electron density moves from one part of the molecule to another. nih.gov This ICT character can significantly influence the fluorescence properties of the compound. nih.gov

Furthermore, computational modeling can elucidate reaction mechanisms that proceed through an excited state. For example, the photo-oxidation of oxazoles by singlet oxygen is understood to proceed via a [4+2]-cycloaddition mechanism, leading to the formation of endoperoxides. nih.gov Theoretical investigations of these reaction pathways help to explain the observed products and reaction kinetics. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and transition states. acs.orgrsc.org

For reactions involving oxazole derivatives, computational methods can be used to model the entire reaction coordinate, identifying the structures and energies of reactants, transition states, and products. For example, the silver-catalyzed synthesis of isoquinolones from 2-(2-alkynylphenyl)oxazoles has been studied computationally. acs.org Such studies involve locating the transition state for key steps like nucleophilic cyclization and ring-opening.

In a different system, the reaction between 2-methoxyfuran (B1219529) and a nitroalkene was investigated using quantum chemical calculations, which revealed that the actual mechanism proceeded through zwitterionic intermediates, contrary to what was initially proposed. mdpi.com This highlights the power of computational analysis to correct and refine proposed reaction pathways. Analysis of transition states (TSs) can involve locating structures for key bond-forming or bond-breaking events, such as the formation of new C-C or C-O bonds during cyclization. mdpi.com

Potential Energy Surface (PES) scans are a common computational technique to explore the energy changes associated with specific geometric modifications, such as bond rotation or the approach of two reacting molecules. By systematically changing a coordinate, a one- or multi-dimensional energy profile can be constructed.

For molecules capable of ESIPT, PES scans are used to map the proton transfer pathway from the enol to the keto form in both the ground (S₀) and first excited (S₁) states. rsc.org These scans can reveal the energy barrier to proton transfer and the relative stability of the different tautomers. rsc.org For instance, in a dual hydrogen-bonded system, PES scans showed that the ESIPT process was only feasible when coupled with a specific structural torsion. rsc.org While direct ESIPT is absent in 2-(2-methoxyphenyl)oxazole, PES scans are still valuable for analyzing conformational changes, such as the rotation around the single bond connecting the phenyl and oxazole rings, which can influence its electronic and photophysical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in rational drug design, helping to predict the activity of new, unsynthesized compounds and to guide chemical modifications to improve efficacy. nih.govscholars.direct

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. scholars.direct These descriptors can be electronic (e.g., orbital energies, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). scholars.directnih.gov Statistical methods, such as partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. nih.gov

For example, a QSAR study on a series of 2-thioarylalkyl benzimidazole (B57391) derivatives identified the dipole moment (µ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) as key descriptors for their anthelmintic activity. scholars.direct Similarly, QSAR models have been developed for oxadiazole derivatives to understand their biological activity. nih.govresearchgate.net Such models can guide the design of new oxazole-based compounds, including derivatives of 2-(2-methoxyphenyl)oxazole, for various therapeutic applications by suggesting modifications that would optimize the key molecular descriptors for enhanced activity. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Description | Relevance | Reference |

| Electronic | EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons | scholars.direct |

| Electronic | Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and binding interactions | scholars.direct |

| Topological | logP (o/w) | Octanol-water partition coefficient | Measure of lipophilicity, affects membrane permeability | nih.gov |

| Geometric | Vsurf_G | A descriptor related to molecular surface and volume | Relates to steric fit in a binding pocket | nih.gov |

Solvent Effects and Intermolecular Hydrogen Bonding Analyses

The surrounding solvent environment can significantly influence the properties and behavior of a solute molecule. Computational models can account for solvent effects either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a polarizable continuum, e.g., using the Polarizable Continuum Model, PCM). nih.gov

For oxazole derivatives, theoretical studies have shown that solvent polarity can affect spectroscopic properties and reaction energy barriers. rsc.org For instance, in ESIPT-capable molecules, increasing solvent polarity can enlarge the energy barrier for proton transfer. rsc.org In the case of 2-(2-methoxyphenyl)oxazole, solvent polarity would be expected to influence its absorption and emission spectra due to differential stabilization of the ground and excited states.

Intermolecular hydrogen bonding is a critical interaction that governs molecular recognition and crystal packing. mdpi.com Computational studies on oxazole and its interaction with water have shown that the nitrogen atom is a better hydrogen bond acceptor than the oxygen atom. researchgate.net Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystals. vensel.org For a derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, this analysis revealed that H···H (34.4%) and C-H···O interactions were significant in the crystal packing. vensel.org Similar analyses for 2-(2-methoxyphenyl)oxazole would provide insight into its solid-state structure and potential for forming hydrogen bonds with biological targets or solvents.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

The investigation of the nonlinear optical (NLO) properties of organic molecules through computational chemistry has become an indispensable tool for the rational design of new materials for photonic and optoelectronic applications. For "Oxazole, 2-(2-methoxyphenyl)-", theoretical evaluations, primarily employing Density Functional Theory (DFT), are crucial for predicting its potential as an NLO material. These studies provide insights into the electronic and structural factors that govern the NLO response at the molecular level.

Detailed Research Findings

Theoretical studies on molecules structurally related to 2-(2-methoxyphenyl)oxazole, such as other 2-aryl-oxazole derivatives, have established a clear methodology for evaluating NLO properties. The core of this evaluation lies in the calculation of molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of a molecule.

Computational approaches like the DFT method with specific functionals, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and calculate the NLO properties. researchgate.net The presence of a donor-π-acceptor (D-π-A) framework within a molecule is a key driver for a significant NLO response. In the case of 2-(2-methoxyphenyl)oxazole, the methoxy group (-OCH3) on the phenyl ring can act as an electron-donating group, while the oxazole ring can function as a π-bridge and part of the acceptor system. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system is fundamental to the generation of large β values.

For instance, in a study on 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin), the first-order hyperpolarizability (β) was calculated to be 1.117 x 10⁻³⁰ esu. researchgate.net This provides a benchmark for the NLO response that can be expected from complex oxazole derivatives. The NLO properties of such organic compounds are often compared to those of urea, a standard reference material in NLO studies. For a novel Schiff base containing a 1,2,4-triazole (B32235) ring, the NLO property was found to be 34 times greater than that of urea, highlighting the potential of heterocyclic compounds in this field. researchgate.net

The theoretical evaluation also involves the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller energy gap generally correlates with higher molecular polarizability and, consequently, a larger NLO response. The spatial distribution of these orbitals can confirm the nature of the intramolecular charge transfer upon electronic excitation.

While direct computational data for 2-(2-methoxyphenyl)oxazole is not available in the cited literature, the established principles from related compounds allow for a qualitative prediction. The interaction between the methoxyphenyl group and the oxazole ring is expected to induce a significant dipole moment and a non-zero hyperpolarizability, making it a candidate for NLO applications. The exact values, however, would depend on the specific electronic coupling and the resulting intramolecular charge transfer characteristics, which can only be determined through dedicated DFT and Time-Dependent DFT (TD-DFT) calculations for this molecule.

Data Tables

The following tables present typical data obtained from theoretical NLO evaluations of related heterocyclic compounds, illustrating the key parameters that would be calculated for 2-(2-methoxyphenyl)oxazole.

Table 1: Calculated NLO Properties of a Related Oxazole Derivative (Oxaprozin)

| Parameter | Calculated Value | Unit | Reference |

| First-Order Hyperpolarizability (β) | 1.117 x 10⁻³⁰ | esu | researchgate.net |

This table shows the calculated first-order hyperpolarizability for 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin), a structurally related oxazole compound. This value serves as a reference for the potential NLO activity of oxazole derivatives.

Table 2: Illustrative Data from Theoretical NLO Studies on Heterocyclic Compounds

| Compound Type | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Pyrrole (B145914) Hydrazone Derivative (3B) | N/A | N/A | 48.83 |

| Pyrrole Hydrazone Derivative (3C) | N/A | N/A | 63.89 |

| Nitro-substituted Pyrazoline | N/A | N/A | 114 |

| Dinitro-substituted Pyrazoline | N/A | N/A | 66 |

This table provides examples of first hyperpolarizability values from theoretical studies on other nitrogen-containing heterocyclic compounds, demonstrating the range of NLO responses that can be achieved through structural modifications. nih.govresearchgate.net The variation in β values highlights the influence of different electron-withdrawing and donating groups on the NLO properties.

Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the replacement of one functional group with another. In the context of the oxazole (B20620) ring, these reactions can be challenging but offer a direct route to novel derivatives.

The 2-position of the oxazole ring is susceptible to nucleophilic attack, particularly when activated by an appropriate substituent. Research has demonstrated that the methoxy (B1213986) group on the appended phenyl ring can direct metallation, which is then followed by substitution.

In a key study, 2-(2-methoxyphenyl)oxazole undergoes ipso-nucleophilic substitution. The process is initiated by treatment with a strong organolithium base, such as sec-butyllithium, in tetrahydrofuran (B95107) (THF) at low temperatures. This reagent facilitates a directed ortho-metallation, where a lithium atom replaces a hydrogen atom on the phenyl ring adjacent to the methoxy group. This lithiated intermediate is then quenched with an electrophile.

Subsequent reaction with another equivalent of an organolithium reagent, like n-butyllithium, at the C-2 position of the oxazole ring leads to the formation of a transient ate-complex. This complex readily undergoes rearrangement, resulting in the displacement of the ortho-methoxy group from the phenyl ring. This tandem reaction sequence provides a pathway to 2-(2-biphenylyl)oxazole derivatives, where the methoxy group is effectively replaced by the aryl moiety from the organolithium reagent.

Table 1: Ipso-Nucleophilic Substitution Reaction Data

| Starting Material | Reagents | Product | Yield (%) |

|---|

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic compounds. The oxazole ring, with its embedded double bond, can participate as a dipolarophile in certain cycloadditions.

The C4=C5 double bond of the oxazole ring can react with 1,3-dipoles, such as nitrile oxides, to form bicyclic adducts. nih.govmdpi.com These reactions are a classic example of Huisgen 1,3-dipolar cycloadditions. mdpi.comresearchgate.net The process involves the concerted or stepwise addition of the nitrile oxide to the π-system of the oxazole.

In a study involving 2-substituted oxazoles, their reaction with nitrile oxides, generated in situ from hydroxamoyl chlorides, was investigated. The reaction of 2-(2-methoxyphenyl)oxazole with a given nitrile oxide is expected to yield a primary cycloadduct, an oxazolo[5,4-d]isoxazoline derivative. The regioselectivity of this addition is governed by both electronic and steric factors of the substituents on both the oxazole and the nitrile oxide. These primary adducts are often unstable and can undergo further transformations, such as ring opening, to yield more stable products. For instance, studies on similar systems have shown that the resulting bicyclic adducts can be sensitive to reaction conditions and may rearrange. rsc.org

Table 2: Representative 1,3-Dipolar Cycloaddition

| Oxazole Substrate | Nitrile Oxide Precursor | Conditions | Expected Product |

|---|---|---|---|

| 2-(2-Methoxyphenyl)oxazole | 4-Nitrobenzohydroxamoyl chloride | Triethylamine, Benzene (B151609), rt | 2-(2-Methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydrooxazolo[5,4-d]isoxazole |

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions provide pathways to access different heterocyclic scaffolds from a common precursor, often triggered by photochemical or thermal energy.

A well-established method for synthesizing 2,5-disubstituted oxazoles is the photoisomerization of corresponding 3,5-disubstituted isoxazoles. ucd.ieresearchgate.net This transformation, known as the "Cornforth-type" rearrangement, proceeds via a photochemical excitation of the isoxazole (B147169).

Specifically, the synthesis of 2-(2-methoxyphenyl)-5-phenyloxazole can be achieved from 3-(2-methoxyphenyl)-5-phenylisoxazole. Irradiation of the isoxazole in a suitable solvent, such as diethyl ether, with ultraviolet light (e.g., 254 nm) induces cleavage of the weak N-O bond. This leads to the formation of a diradical intermediate, which can then rearrange through a series of steps, likely involving a 2H-azirine intermediate, to ultimately form the more thermodynamically stable oxazole ring. researchgate.net This method is particularly valuable for accessing oxazoles that may be difficult to synthesize through other routes. ucd.ie

Table 3: Photoisomerization of Isoxazole to Oxazole

| Starting Isoxazole | Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-(2-Methoxyphenyl)-5-phenylisoxazole | UV light (254 nm), Diethyl ether | 2-(2-Methoxyphenyl)-5-phenyloxazole | Not specified |

The chemistry of 2H-azirines, highly strained three-membered rings, is rich with rearrangement reactions. researchgate.netclockss.org These rearrangements can be initiated thermally or photochemically and often involve cleavage of the azirine ring to form reactive intermediates like vinyl nitrenes or nitrile ylides. clockss.orgunige.ch

In a relevant synthetic pathway, 5-(2H-azirin-2-yl)oxazoles can undergo thermal isomerization to produce 4H-pyrrolo[2,3-d]oxazoles. mdpi.com This process involves a starting material where an oxazole ring is substituted with an azirine ring. While not a direct reaction of 2-(2-methoxyphenyl)oxazole itself, this chemistry illustrates a rearrangement where the oxazole moiety is a key part of the reacting system. For a substrate like 2-phenyl-5-(3-(2-methoxyphenyl)-2H-azirin-2-yl)oxazole, heating in an inert solvent like mesitylene (B46885) would induce rearrangement. mdpi.com

The proposed mechanism involves the cleavage of the C-C bond of the azirine ring to form a vinyl nitrene intermediate. This nitrene then attacks the C4 position of the adjacent oxazole ring, leading to the formation of a new five-membered pyrrole (B145914) ring fused to the oxazole, yielding a 4H-pyrrolo[2,3-d]oxazole system. mdpi.com DFT calculations support a pathway through a nitrenoid-like transition state. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org In the case of 2-(2-methoxyphenyl)oxazole, the substitution pattern on the phenyl ring is dictated by the combined directing effects of the methoxy group (-OCH₃) and the oxazol-2-yl substituent.

The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the oxazole ring, linked at the C2 position, generally acts as an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position relative to its point of attachment.

The interplay of these two substituents governs the regioselectivity of electrophilic attack. The strong activating effect of the methoxy group typically dominates, directing substitution to the positions ortho and para to it. The positions on the phenyl ring are numbered relative to the oxazole substituent (C1).

Position 3: Ortho to the oxazole, meta to the methoxy group.

Position 4: Meta to the oxazole, para to the methoxy group.

Position 5: Para to the oxazole, meta to the methoxy group.

Position 6: Ortho to both the oxazole and the methoxy group.

Given the strong activating and directing effect of the methoxy group, electrophilic substitution is most likely to occur at position 4 (para to -OCH₃) and position 6 (ortho to -OCH₃). Steric hindrance from the adjacent oxazole ring might reduce the reactivity of the 6-position. Therefore, the major product in many electrophilic aromatic substitution reactions is expected to be substitution at the 4-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-2-methoxyphenyl)oxazole |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-2-methoxyphenyl)oxazole |

| Sulfonation | Fuming H₂SO₄ | 4-(Oxazol-2-yl)-3-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(4-Acyl-2-methoxyphenyl)oxazole |

This table presents expected outcomes based on general principles of electrophilic aromatic substitution. Actual experimental results may vary.

General Reactivity Patterns of the Oxazole Heterocycle

The oxazole ring is considered a π-excessive heterocycle, yet its aromaticity is weaker compared to rings like thiophene (B33073) or pyrrole. rsc.org This modest aromaticity means its reactions can sometimes resemble those of a conjugated diene. The electronegativity of the nitrogen and oxygen atoms significantly influences the reactivity of the ring carbons.

Key Reactivity Features:

Electrophilic Attack: Electrophilic substitution on the oxazole ring itself is generally difficult due to the electron-withdrawing nature of the heteroatoms. When it does occur, it preferentially happens at the C5 position, which is the most electron-rich carbon. rsc.org

Nucleophilic Attack: The C2 carbon is the most electron-deficient position in the oxazole ring due to the inductive effect of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by strong nucleophiles, which can sometimes lead to ring-opening. rsc.org

Deprotonation (Metallation): The hydrogens on the oxazole ring have different acidities. The C2-H is the most acidic and can be removed by a strong base (like n-BuLi), but this can lead to an equilibrium with the ring-opened isonitrile. nih.gov The C5-H is also acidic and can be selectively deprotonated under kinetic control, creating a C5-carbanion that is useful for introducing substituents at this position. nih.gov Deprotonation at C4 is less common.

Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, particularly with reactive dienophiles. This reaction is often followed by the loss of a small molecule (like water or nitrile) to form a new aromatic ring, a process known as a Diels-Alder/retro-Diels-Alder sequence. researchgate.net

Ring-Opening Reactions: The oxazole ring can be opened under various conditions, such as treatment with acid or base, or through silver-catalyzed reactions, leading to the formation of other acyclic or heterocyclic structures. researchgate.netacs.org

The following table summarizes the general reactivity of the oxazole ring system.

| Position | Reactivity Type | Description & Examples | Reference(s) |

| C2 | Nucleophilic Attack | Susceptible to strong nucleophiles, potentially leading to ring-opening. | rsc.org |

| Deprotonation | Most acidic proton. Lithiation is possible but can be complicated by ring-opening to an isonitrile enolate. | nih.govprinceton.edu | |

| C4 | Lithiation | Less favorable than at C2 or C5. | princeton.edu |

| C5 | Electrophilic Substitution | The most electron-rich position, making it the preferred site for electrophilic attack. | rsc.org |

| Deprotonation | Can be deprotonated with strong bases (e.g., LDA) to form a stable carbanion, which reacts with various electrophiles. | nih.gov | |

| Ring | Cycloaddition | Acts as a diene in Diels-Alder reactions with reactive dienophiles. | researchgate.net |

| Ring-Opening | Can be cleaved under acidic, basic, or metal-catalyzed conditions. | researchgate.netacs.org |